molecular formula C12H15N7 B6625324 N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine

N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine

Katalognummer B6625324
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: RYWNRPMSRROUPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is estimated that around 7-10% of the population suffers from neuropathic pain, and it can have a significant impact on quality of life. EMA401 has been shown to be effective in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

The angiotensin II type 2 receptor is expressed on sensory neurons in the peripheral nervous system. Activation of this receptor has been shown to contribute to the development and maintenance of neuropathic pain. EMA401 blocks the activity of this receptor, which reduces the excitability of sensory neurons and reduces pain.
Biochemical and Physiological Effects:
EMA401 has been shown to be selective for the angiotensin II type 2 receptor and does not interact with other receptors in the angiotensin system. It has also been shown to be well-tolerated in preclinical studies and does not have any significant effects on cardiovascular function or other physiological parameters.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of EMA401 is that it has been shown to be effective in a variety of preclinical models of neuropathic pain. This suggests that it may be effective in treating different types of neuropathic pain in humans. However, one limitation is that the mechanism of action of EMA401 is not fully understood, and it is not clear how it will interact with other drugs or treatments.

Zukünftige Richtungen

There are several future directions for research on EMA401. One area of interest is the development of more selective and potent angiotensin II type 2 receptor antagonists. This could lead to the development of drugs with improved efficacy and fewer side effects. Another area of interest is the investigation of the role of the angiotensin system in other types of pain, such as inflammatory pain and cancer pain. Finally, clinical trials of EMA401 in humans are ongoing, and the results of these trials will provide important information about the safety and efficacy of this drug for the treatment of neuropathic pain.

Synthesemethoden

EMA401 is synthesized using a multi-step process. The starting material is 6-chloropurine, which is reacted with N-ethyl-N-methylamine to form the intermediate 6-ethyl-N-methylamino purine. This intermediate is then reacted with 1-methyl-4-bromomethylpyrazole to form EMA401.

Wissenschaftliche Forschungsanwendungen

EMA401 has been studied extensively in preclinical models of neuropathic pain. These studies have shown that EMA401 is effective in reducing pain in a variety of models, including nerve injury, chemotherapy-induced neuropathy, and diabetic neuropathy. EMA401 works by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in the development and maintenance of neuropathic pain.

Eigenschaften

IUPAC Name

N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7/c1-3-19(6-9-4-17-18(2)5-9)12-10-11(14-7-13-10)15-8-16-12/h4-5,7-8H,3,6H2,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWNRPMSRROUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=C1)C)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.